molecular formula C4H6N4O2 B599314 (2S)-2-(1H-tetrazol-1-yl)propanoic acid CAS No. 1212174-51-0

(2S)-2-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B599314
CAS No.: 1212174-51-0
M. Wt: 142.118
InChI Key: ZFQPVPQCMQGGHT-VKHMYHEASA-N
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Description

(2S)-2-(1H-tetrazol-1-yl)propanoic acid is a chiral compound featuring a tetrazole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1H-tetrazol-1-yl)propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the propanoic acid backbone. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by coupling the tetrazole with a chiral propanoic acid derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce various reduced tetrazole derivatives.

Scientific Research Applications

(2S)-2-(1H-tetrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of carboxylic acids or other functional groups.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials, such as polymers and energetic materials, due to the stability and reactivity of the tetrazole ring.

Mechanism of Action

The mechanism of action of (2S)-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1H-tetrazol-1-yl)butanoic acid: Similar structure with an additional carbon in the backbone.

    (2S)-2-(1H-tetrazol-1-yl)ethanoic acid: Similar structure with one less carbon in the backbone.

    (2S)-2-(1H-tetrazol-1-yl)pentanoic acid: Similar structure with two additional carbons in the backbone.

Uniqueness

(2S)-2-(1H-tetrazol-1-yl)propanoic acid is unique due to its specific balance of hydrophobic and hydrophilic properties, which can influence its solubility and reactivity. The chiral center also adds to its uniqueness, allowing for enantioselective interactions in biological systems.

Properties

IUPAC Name

(2S)-2-(tetrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-3(4(9)10)8-2-5-6-7-8/h2-3H,1H3,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQPVPQCMQGGHT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212174-51-0
Record name (2S)-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
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